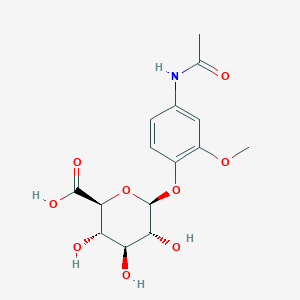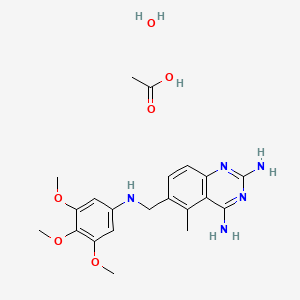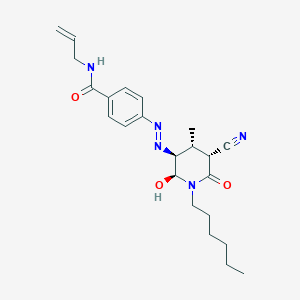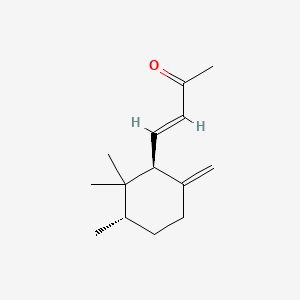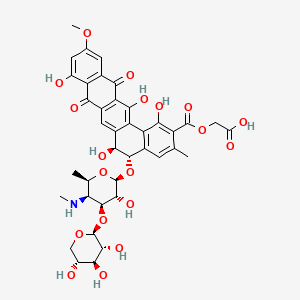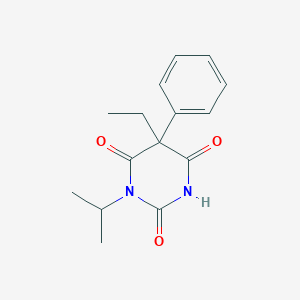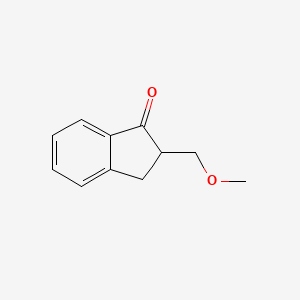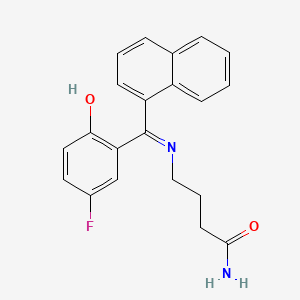
2-Azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-3-one, 20,22-bis(acetyloxy)-9-((aminocarbonyl)oxy)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogeldanamycin-18,21-diacetate is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit heat shock protein 90 (HSP90). By inhibiting HSP90, hydrogeldanamycin-18,21-diacetate can disrupt the function of several proteins involved in cell growth, survival, and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrogeldanamycin-18,21-diacetate typically involves the acetylation of geldanamycin. The process begins with the isolation of geldanamycin from its natural source, Streptomyces hygroscopicus. The isolated geldanamycin is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 18 and 21 positions.
Industrial Production Methods
Industrial production of hydrogeldanamycin-18,21-diacetate follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogeldanamycin-18,21-diacetate undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products
Oxidation: The major product is the oxidized form of hydrogeldanamycin-18,21-diacetate.
Reduction: The major product is the hydroquinone derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrogeldanamycin-18,21-diacetate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of benzoquinone ansamycins.
Biology: Investigated for its role in inhibiting HSP90 and affecting protein folding and stability.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt multiple signaling pathways involved in cancer cell survival and proliferation.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery research.
Wirkmechanismus
Hydrogeldanamycin-18,21-diacetate exerts its effects primarily by inhibiting HSP90, a molecular chaperone involved in the proper folding and function of many proteins. By binding to the ATP-binding site of HSP90, the compound prevents the chaperone from stabilizing its client proteins. This leads to the degradation of these proteins, many of which are involved in cell growth and survival pathways. The disruption of these pathways results in the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Hydrogeldanamycin-18,21-diacetate can be compared with other geldanamycin derivatives such as:
17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another HSP90 inhibitor with similar anticancer properties.
17-Demethoxy-17-[(2-dimethylamino)ethyl]amino-geldanamycin (17-DMAG): A water-soluble analogue with enhanced bioavailability.
Uniqueness
Hydrogeldanamycin-18,21-diacetate is unique due to its specific acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. This uniqueness can influence its efficacy and safety profile in therapeutic applications.
List of Similar Compounds
- Geldanamycin
- 17-Allylamino-17-demethoxygeldanamycin (17-AAG)
- 17-Demethoxy-17-[(2-dimethylamino)ethyl]amino-geldanamycin (17-DMAG)
Eigenschaften
CAS-Nummer |
30562-35-7 |
|---|---|
Molekularformel |
C33H46N2O11 |
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
[(4E,6Z,10E)-22-acetyloxy-9-carbamoyloxy-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-20-yl] acetate |
InChI |
InChI=1S/C33H46N2O11/c1-17-13-23-30(45-22(6)37)24(16-27(31(23)43-9)44-21(5)36)35-32(39)18(2)11-10-12-25(41-7)29(46-33(34)40)20(4)15-19(3)28(38)26(14-17)42-8/h10-12,15-17,19,25-26,28-29,38H,13-14H2,1-9H3,(H2,34,40)(H,35,39)/b12-10-,18-11+,20-15+ |
InChI-Schlüssel |
SMJLJYSWSZSYCN-QIDZHBFPSA-N |
Isomerische SMILES |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2OC(=O)C)C1)OC)OC(=O)C)/C)OC)OC(=O)N)\C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2OC(=O)C)C1)OC)OC(=O)C)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




